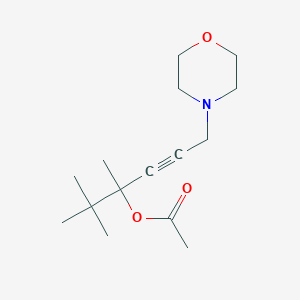![molecular formula C16H15ClFNOS B6008149 N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B6008149.png)
N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as CFMTI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CFMTI is a thioacetamide derivative that has been synthesized through a multistep process, and it has shown promising results in various studies.
作用机制
N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide selectively inhibits PTPs by binding to the active site of these enzymes. This leads to the inhibition of their catalytic activity, which in turn affects downstream signaling pathways. N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to be highly selective for PTPs, and it does not affect other enzymes or proteins.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide inhibits the proliferation of various cancer cell lines, including breast, prostate, and lung cancer. N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide has also been shown to have anti-inflammatory effects, and it has been proposed as a potential treatment for autoimmune disorders.
实验室实验的优点和局限性
One of the main advantages of N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide is its high selectivity for PTPs. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
未来方向
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide. One area of interest is the development of more efficient synthesis methods that can increase the yield of the compound. Another potential direction is the use of N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide as a tool for studying the role of PTPs in various diseases, including cancer and autoimmune disorders. Additionally, there is potential for the development of N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide-based therapies for these diseases.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide involves a multistep process that starts with the reaction of 3-chloro-4-fluoroaniline with 2-methylbenzyl bromide to form 3-chloro-4-fluoro-N-(2-methylbenzyl)aniline. This intermediate is then treated with thioacetic acid to form N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide. The overall yield of this process is around 50%.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a selective inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cell signaling pathways, and their dysregulation has been linked to various diseases, including cancer, diabetes, and autoimmune disorders.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS/c1-11-4-2-3-5-12(11)9-21-10-16(20)19-13-6-7-15(18)14(17)8-13/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIADVJZXVJFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-3-(4-methylphenyl)-N-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6008066.png)




![N-(2,3-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6008104.png)
![[3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride](/img/structure/B6008111.png)
![4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone](/img/structure/B6008118.png)
![2-isopropyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6008121.png)

![N-(3,4-dimethoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine](/img/structure/B6008145.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6008147.png)

![N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6008161.png)